5-Chloro-3-propoxythiophene-2-carboxylic acid
Description
5-Chloro-3-propoxythiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at position 5, a propoxy group (-OCH₂CH₂CH₃) at position 3, and a carboxylic acid (-COOH) at position 2. The propoxy group introduces steric bulk and lipophilicity, distinguishing it from simpler thiophene derivatives. Such substitutions are critical in pharmaceutical and materials science applications, where solubility, reactivity, and molecular interactions are tailored for specific functions .
Properties
Molecular Formula |
C8H9ClO3S |
|---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
5-chloro-3-propoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO3S/c1-2-3-12-5-4-6(9)13-7(5)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
ZRGMXRCZBJSPBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(SC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis of 5-Chloro-3-propoxythiophene-2-carboxylic acid typically begins with 3-propoxythiophene.
Chlorination: The thiophene ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The chlorinated thiophene undergoes carboxylation at the 2-position using carbon dioxide in the presence of a strong base like sodium hydride or n-butyllithium.
Industrial Production Methods
The industrial production of 5-Chloro-3-propoxythiophene-2-carboxylic acid involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: 5-Chloro-3-propoxythiophene-2-carboxylic acid can be converted to its corresponding sulfoxide or sulfone.
Reduction: The reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-propoxythiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Material Science: This compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Research: It serves as a biochemical reagent in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-propoxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways and molecular targets can vary based on the derivative and its intended use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below summarizes key structural and functional differences between 5-chloro-3-propoxythiophene-2-carboxylic acid and its analogs:
*Calculated based on substituent contributions.
Research Findings and Comparative Data
- Synthetic Utility : 5-Chlorothiophene-2-carboxylic acid () is widely used as a precursor due to its simplicity and commercial availability. In contrast, the target compound’s propoxy group requires specialized alkoxylation steps, increasing synthesis complexity.
- For example, sulfonated thiophenes show promise in kinase inhibition , while hydroxyphenyl analogs demonstrate antioxidative properties .
- Thermal Stability : Benzo[b]thiophene derivatives () exhibit higher thermal stability due to extended conjugation, whereas propoxy-substituted thiophenes may degrade at elevated temperatures due to ether bond lability.
Biological Activity
5-Chloro-3-propoxythiophene-2-carboxylic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antibacterial, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
5-Chloro-3-propoxythiophene-2-carboxylic acid is characterized by the presence of a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The chlorine and propoxy substituents contribute to its unique reactivity and biological profile.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of thiophene derivatives, including 5-chloro-3-propoxythiophene-2-carboxylic acid. These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Inhibition of COX Enzymes
The inhibitory effects of various thiophene derivatives on COX-1 and COX-2 enzymes have been documented. For instance, derivatives exhibited IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2, respectively . The structure-activity relationship (SAR) indicates that electron-donating groups enhance anti-inflammatory activity.
Table 1: IC50 Values of Thiophene Derivatives Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 5-Chloro-3-propoxythiophene-2-carboxylic acid | TBD | TBD |
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Antibacterial Activity
Thiophene derivatives have also shown promising antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial properties of thiophene derivatives, compounds demonstrated significant activity against strains such as E. faecalis and K. pneumoniae. For instance, one derivative exhibited an MIC ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Table 2: Antibacterial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5-Chloro-3-propoxythiophene-2-carboxylic acid | E. faecalis | TBD |
| Compound X | K. pneumoniae | 40 - 50 |
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored in several studies, with findings suggesting that these compounds can inhibit cancer cell proliferation.
Research indicates that thiophene derivatives target specific molecular pathways involved in cancer cell signaling and angiogenesis. For example, one study reported IC50 values for certain derivatives ranging from 3 to 14 µM against various cancer cell lines .
Table 3: Anticancer Activity of Thiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5-Chloro-3-propoxythiophene-2-carboxylic acid | MCF-7 | TBD |
| Compound Y | Pancreatic Cancer | 7 - 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
